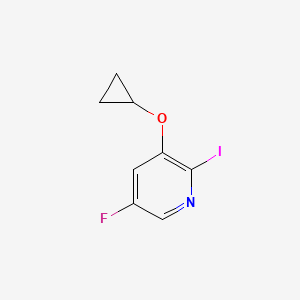
3-Cyclopropoxy-5-fluoro-2-iodopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-5-fluoro-2-iodopyridine: is a heterocyclic organic compound with the molecular formula C8H7FINO It is a derivative of pyridine, substituted with a cyclopropoxy group at the 3-position, a fluorine atom at the 5-position, and an iodine atom at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of selective halogenation and substitution reactionsThe fluorine atom can be introduced using fluorinating agents such as Selectfluor® or diethylaminosulfur trifluoride (DAST) .
Industrial Production Methods: Industrial production of fluoropyridine compounds, including 3-Cyclopropoxy-5-fluoro-2-iodopyridine, often involves optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropoxy-5-fluoro-2-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the halogen atoms.
Cyclization Reactions: The cyclopropoxy group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation reactions can produce pyridine N-oxides .
Scientific Research Applications
Chemistry: 3-Cyclopropoxy-5-fluoro-2-iodopyridine is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in the development of new materials and catalysts .
Biology and Medicine: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its fluorine and iodine substituents are particularly useful in radiolabeling for imaging studies and in the development of pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its unique chemical properties make it suitable for various applications, including as an intermediate in the synthesis of herbicides and insecticides .
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-fluoro-2-iodopyridine depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the fluorine atom can form strong hydrogen bonds, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and selectivity for specific targets .
Comparison with Similar Compounds
2-Iodopyridine: A halopyridine with similar iodine substitution but lacking the cyclopropoxy and fluoro groups.
3-Iodopyridine: Another halopyridine with iodine at the 3-position, used in the synthesis of pyridine alkaloids.
5-Cyclopropyl-2-fluoro-3-iodopyridine: A compound with similar substituents but different positions, used in various chemical syntheses.
Uniqueness: 3-Cyclopropoxy-5-fluoro-2-iodopyridine is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. The presence of the cyclopropoxy group adds steric hindrance, while the fluorine and iodine atoms provide opportunities for unique interactions in chemical and biological systems .
Properties
Molecular Formula |
C8H7FINO |
|---|---|
Molecular Weight |
279.05 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-fluoro-2-iodopyridine |
InChI |
InChI=1S/C8H7FINO/c9-5-3-7(8(10)11-4-5)12-6-1-2-6/h3-4,6H,1-2H2 |
InChI Key |
IIAQLIPONZXREB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(N=CC(=C2)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















